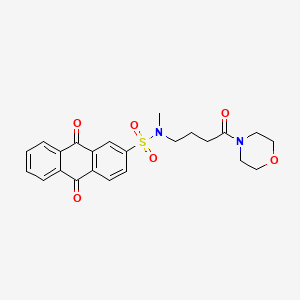

N-methyl-N-(4-morpholino-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

N-methyl-N-(4-morpholino-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone-based sulfonamide derivative characterized by a unique dual substitution on the sulfonamide nitrogen: a methyl group and a 4-morpholino-4-oxobutyl chain. The morpholino moiety introduces a heterocyclic amine, which may improve pharmacokinetic properties such as solubility and target binding .

Properties

IUPAC Name |

N-methyl-N-(4-morpholin-4-yl-4-oxobutyl)-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6S/c1-24(10-4-7-21(26)25-11-13-31-14-12-25)32(29,30)16-8-9-19-20(15-16)23(28)18-6-3-2-5-17(18)22(19)27/h2-3,5-6,8-9,15H,4,7,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYNODMZYXPTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)N1CCOCC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-methyl-N-(4-morpholino-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the anthracene core: Starting with anthracene, oxidation reactions can introduce the 9,10-dioxo groups.

Introduction of the sulfonamide group: Sulfonation of the anthracene core followed by reaction with an amine to form the sulfonamide.

Attachment of the morpholine ring: The morpholine ring can be introduced through nucleophilic substitution reactions.

Final assembly: The final step involves the coupling of the N-methyl and 4-oxobutyl groups to the morpholine-substituted anthracene sulfonamide.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The anthracene core can undergo further oxidation to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.

Substitution: The sulfonamide and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Amines, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core may yield quinones, while reduction may produce anthracenediols.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

Medicine

Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-methyl-N-(4-morpholino-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” would likely involve interactions with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity.

Comparison with Similar Compounds

Key Observations :

- The morpholino-oxobutyl chain in the target compound introduces flexibility and moderate polarity, differing from rigid aromatic substituents (e.g., ).

- Halogenated derivatives () prioritize lipophilicity, while sulfonates () favor solubility .

Physical Properties

Key Trends :

- Brominated derivatives () exhibit lower melting points (~187–275°C) due to disrupted crystallinity .

- The target’s morpholino group may improve solubility in polar aprotic solvents compared to aryl-substituted analogs .

Pharmacokinetic Considerations

- Solubility: The target’s morpholino group improves solubility over aryl analogs () but less than sulfonates () .

Biological Activity

N-methyl-N-(4-morpholino-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (NM-DOBA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

NM-DOBA is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The compound has a molecular weight of 456.51 g/mol and a CAS number of 941900-60-3. Its structural formula can be summarized as follows:

Research indicates that NM-DOBA exhibits anticancer properties through several mechanisms:

- Induction of Apoptosis : NM-DOBA has been shown to trigger apoptotic pathways in various cancer cell lines, including breast, prostate, and colon cancer cells. This process involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death .

- Cell Cycle Arrest : The compound also affects the cell cycle by causing arrest at specific phases, particularly the G2/M phase. This disruption inhibits cancer cell proliferation and leads to increased sensitivity to chemotherapeutic agents .

- Inhibition of Angiogenesis : NM-DOBA may inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. This effect is mediated through the downregulation of vascular endothelial growth factor (VEGF) signaling pathways .

In Vitro Studies

A series of in vitro studies have been conducted to assess the efficacy of NM-DOBA against different cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis and cell cycle arrest |

| PC3 (Prostate Cancer) | 15.0 | Inhibition of proliferation |

| HCT116 (Colon Cancer) | 10.0 | Decreased viability and increased apoptosis |

Case Studies

Several case studies have highlighted the potential therapeutic applications of NM-DOBA:

- Breast Cancer Study : In a study involving MCF-7 cells, treatment with NM-DOBA resulted in a significant decrease in cell viability and increased apoptotic markers compared to untreated controls .

- Combination Therapy : A combination therapy study demonstrated that NM-DOBA enhances the efficacy of standard chemotherapeutics such as doxorubicin in prostate cancer models, suggesting its potential as an adjuvant treatment .

- Mechanistic Insights : Further mechanistic studies revealed that NM-DOBA's anticancer effects are associated with oxidative stress induction and mitochondrial dysfunction in cancer cells .

Q & A

Q. Critical Parameters :

- Control pH (6.5–7.5) during sulfonylation to minimize side reactions.

- Use anhydrous conditions for the final step to prevent hydrolysis of the morpholino-oxobutyl moiety .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign signals for the anthracene core (aromatic protons at δ 7.5–8.5 ppm), sulfonamide (N–H at δ 5.2–5.8 ppm), and morpholino group (quaternary carbons at δ 50–60 ppm) .

- X-ray crystallography : Resolves bond angles and torsional strain in the sulfonamide-morpholino junction. For example, intermolecular N–H···O hydrogen bonds stabilize the crystal lattice .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in the morpholino group) or solvent-dependent conformational changes. Strategies include:

- Variable-temperature NMR : Identify slow-exchange protons (e.g., –NCH₂– in morpholino) by observing signal splitting at low temperatures .

- DFT calculations : Compare theoretical NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate dominant conformers .

- Crystallographic refinement : Analyze thermal displacement parameters to distinguish static disorder from dynamic motion .

Advanced: What strategies optimize yield in the final coupling step?

Methodological Answer:

Low yields (<40%) in the morpholino-oxobutyl attachment are common due to steric hindrance. Optimization approaches:

- Catalysis : Use Pd(PPh₃)₄ (5 mol%) or CuI/1,10-phenanthroline for Ullmann-type coupling .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours at 100°C, improving yield by 15–20% .

- Protecting groups : Temporarily protect the sulfonamide nitrogen with Boc to prevent side reactions during coupling .

Advanced: How does the compound’s structure influence its biological activity?

Methodological Answer:

The anthracene-sulfonamide core intercalates with DNA or inhibits topoisomerases, while the morpholino-oxobutyl group enhances solubility and membrane permeability. Key structure-activity insights:

- Anthracene planarity : Distorted planarity (due to 9,10-dioxo groups) reduces DNA intercalation but increases selectivity for hydrophobic enzyme pockets .

- Sulfonamide pKa : Adjusting substituents on the sulfonamide nitrogen modulates acidity (pKa ~6–8), affecting cellular uptake in pH-dependent environments .

- Morpholino group : Hydrogen-bonding with ATP-binding pockets (e.g., kinases) enhances inhibitory potency. Replace morpholino with piperazine to compare binding affinities .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to human carbonic anhydrase IX (PDB: 3IAI). The sulfonamide group coordinates Zn²⁺ in the active site, while morpholino forms H-bonds with Thr199 .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) >3 Å indicates poor binding .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values against cancer cell lines .

Basic: What are the stability challenges during storage?

Methodological Answer:

The compound is prone to:

- Hydrolysis : Degrades in humid conditions (t₁/₂ <30 days at 40°C/75% RH). Store under argon at –20°C with desiccants .

- Photo-oxidation : Anthracene core reacts with singlet oxygen. Use amber vials and avoid UV light exposure .

Q. Stability Testing :

- HPLC-UV : Monitor degradation products (e.g., anthraquinone sulfonic acid) at 254 nm .

Advanced: How to resolve discrepancies in biological assay results across studies?

Methodological Answer:

Contradictory IC₅₀ values (e.g., 0.5 μM vs. 5 μM) may arise from:

- Cell line variability : Test in multiple lines (e.g., MCF-7 vs. HeLa) to assess tissue-specific effects .

- Assay conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) alter compound bioavailability .

- Metabolite interference : Use LC-MS to quantify intracellular concentrations and confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.